molecular formula C7H12ClF2NO2 B6180125 methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride CAS No. 2613386-72-2

methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B6180125
CAS No.: 2613386-72-2
M. Wt: 215.6
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Description

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C7H11F2NO2·HCl It is characterized by the presence of a pyrrolidine ring substituted with methyl and difluoro groups, and a carboxylate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of Fluorine Atoms: The difluoro groups are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Esterification: The carboxylate ester moiety is formed through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The difluoro groups may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methylpyrrolidine-3-carboxylate: Lacks the difluoro groups, which may result in different chemical and biological properties.

    Methyl 4-fluoro-3-methylpyrrolidine-3-carboxylate: Contains only one fluorine atom, potentially altering its reactivity and interactions.

    Ethyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, which may affect its solubility and pharmacokinetics.

Uniqueness

The presence of two fluorine atoms in methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride imparts unique properties, such as increased metabolic stability and enhanced binding interactions, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2613386-72-2

Molecular Formula

C7H12ClF2NO2

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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